![molecular formula C13H12N2 B12924980 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine CAS No. 34595-83-0](/img/structure/B12924980.png)
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with benzylamine under mild conditions, followed by nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination . Another approach includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar fused ring system but differs in the position and nature of substituents.
Pyrrolopyrazine Derivatives: Contains a pyrrole and pyrazine ring, exhibiting different biological activities.
Pyridazinone Derivatives: Features a pyridazine ring with various substituents, known for diverse pharmacological properties.
Uniqueness: 3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
34595-83-0 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine |
InChI |
InChI=1S/C13H12N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)14-15-13/h1-3,5-6,9H,4,7-8H2 |
InChI-Schlüssel |
BDMJRBMWMQOMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=NN=C2C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


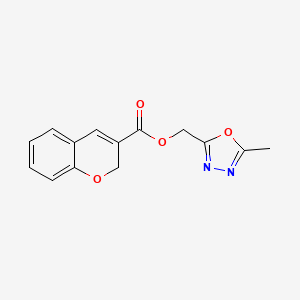
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)

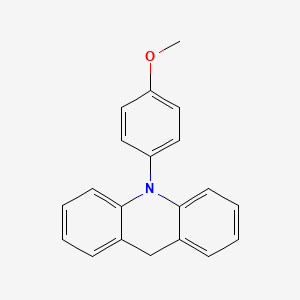
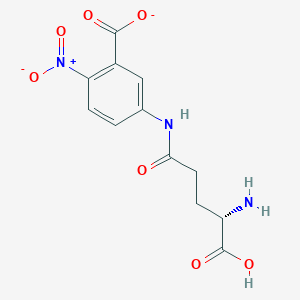
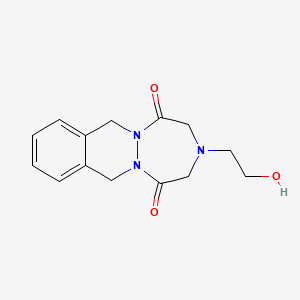
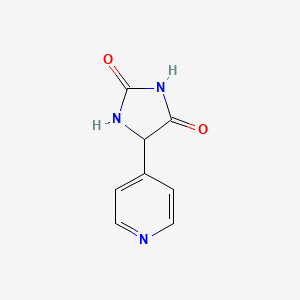
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

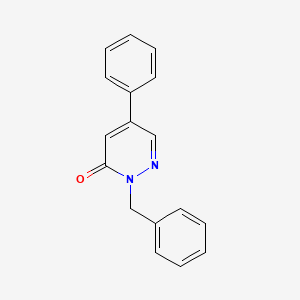
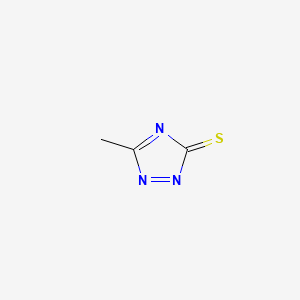
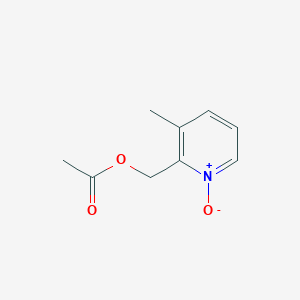

![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
